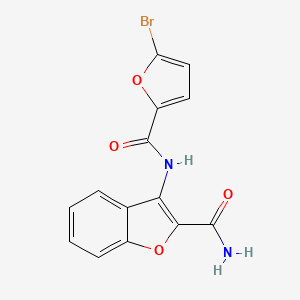

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

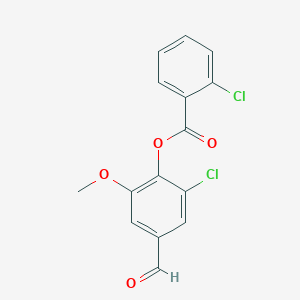

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H9BrN2O4 and its molecular weight is 349.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Benzene-1,3,5-tricarboxamide and Benzofuran Derivatives in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), including compounds related to benzofuran derivatives such as 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide, play a pivotal role in supramolecular chemistry. These compounds have been extensively studied for their unique ability to self-assemble into one-dimensional, nanometer-sized rod-like structures, which are stabilized by threefold H-bonding. This property has been utilized in various applications ranging from nanotechnology and polymer processing to biomedical applications. The adaptable nature of BTAs and their derivatives holds promise for a bright future in commercial applications across multiple scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Conversion of Plant Biomass to Furan Derivatives

Benzofuran derivatives, such as this compound, have been identified as potential bioproducts derived from the conversion of plant biomass into furan derivatives. This conversion process is significant for the sustainable production of polymers, functional materials, and fuels, offering an alternative to non-renewable hydrocarbon sources. Such derivatives are anticipated to play a major role in the chemistry of the 21st century, underscoring the importance of furan-based compounds in developing new materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactivity and Synthesis of Benzofuran Derivatives

The synthesis and bioactivity of benzofuran compounds have attracted significant attention due to their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have shown promise as potential natural drug lead compounds, with recent discoveries highlighting their application in treating diseases like hepatitis C and cancer. Novel methods for constructing benzofuran rings have facilitated the synthesis of complex benzofuran compounds, indicating the potential of these derivatives in pharmaceutical development (Miao et al., 2019).

Antimicrobial Agents Based on Benzofuran Scaffold

Benzofuran and its derivatives have emerged as a significant scaffold for designing antimicrobial agents that are active toward a variety of clinically approved targets. This recognition is due to the unique structural features of benzofuran, which allow for efficient antimicrobial candidates. Such compounds have found application in treating skin diseases and are considered a privileged structure in the search for new antimicrobial agents (Hiremathad et al., 2015).

Propiedades

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4/c15-10-6-5-9(20-10)14(19)17-11-7-3-1-2-4-8(7)21-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBKRLNFWZGDFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2549447.png)

![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)

![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)